(3-Fluoroadamantan-1-yl)methanol
Overview
Description
“(3-Fluoroadamantan-1-yl)methanol” is a chemical compound with the CAS Number: 106094-47-7 and a molecular weight of 184.25 . Its IUPAC name is (1r,3s,5R,7S)-3-fluoroadamantan-1-yl)methanol .
Synthesis Analysis
A two-step procedure has been developed to synthesize (3-fluoroadamantan-1-yl)methyl isocyanate from (3-hydroxyadamantane)acetic acid. This involves fluorination with Ishikawa’s reagent on the first step of the synthesis. The reaction of (3-fluoroadamantan-1-yl)methyl isocyanate with aliphatic diamines gave 1,3-disubstituted bis-diureas in 60–97% yields .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H17FO/c12-11-4-8-1-9(5-11)3-10(2-8,6-11)7-13/h8-9,13H,1-7H2 . This code provides a unique identifier for the molecular structure of the compound.Scientific Research Applications
Synthesis and Precursor Use : Derivatives of adamantan-1-ylmethanols, including (3-Hydroxyadamantan-1-yl)methanols, are synthesized for potential applications in various fields, including medicinal chemistry. The synthesis process involves nitroxylation and subsequent reduction steps (Ivleva et al., 2018). Similarly, (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol and its derivatives are used as precursors in the synthesis of biomimetic chelating ligands (Gaynor et al., 2023).
Impact on Lipid Dynamics : Methanol, as a common solubilizing agent, significantly influences lipid dynamics in biological and synthetic membranes. Its presence accelerates the transfer and flip-flop kinetics of lipids, affecting the structure-function relationship associated with bilayer composition (Nguyen et al., 2019).
Chiral Separation : Methanol is used in chromatographic applications, such as in chiral HPLC, where it demonstrates unique selectivity. This is crucial in the separation and analysis of various compounds (KaganMichael, 2001).
Alternative Fuel Research : As an alcohol, methanol is studied as an alternative fuel option. Higher alcohols like pentanol have been tested with methanol blends to understand their effects on diesel engine performance and emissions (Yilmaz & Atmanli, 2017).
Fluorination of Compounds : Methanol serves as a solvent in the fluorination of ketones and other compounds, demonstrating its utility in creating various fluorinated derivatives for further applications in chemical synthesis (Stavber et al., 2002).
Ligand and Complex Formation : Methanol derivatives are used to synthesize complex compounds like phenyl(1,3,5-triaza-7-phosphatricyclo[3.3.1.1(3,7)]dec-6-yl)methanol (PZA) and its derivatives. These complexes have potential applications in coordination chemistry and catalysis (Erlandsson et al., 2008).
Catalysis : Methanol-related compounds like tris(triazolyl)methanol-Cu(I) structures have been developed as highly active catalysts for Huisgen 1,3-dipolar cycloadditions, showcasing their importance in facilitating chemical reactions (Ozcubukcu et al., 2009).
Safety And Hazards
The compound is classified as a GHS07 hazard. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause damage to organs . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking or smoking when using this product .
Relevant Papers Several papers have been published on the topic of adamantane derivatives . These papers discuss various issues related to the synthesis of unsaturated adamantane derivatives, the development of novel methods for their preparation, and the polymerization reactions . They also discuss the potential of quantum-chemical calculations for investigating the electronic structure of adamantane derivatives and for elucidating the mechanisms for their chemical and catalytic transformations .
properties
IUPAC Name |
(3-fluoro-1-adamantyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FO/c12-11-4-8-1-9(5-11)3-10(2-8,6-11)7-13/h8-9,13H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPPHIJMDJLXOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50616514 | |
Record name | (3-Fluorotricyclo[3.3.1.1~3,7~]decan-1-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50616514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoroadamantan-1-yl)methanol | |
CAS RN |
106094-47-7 | |
Record name | (3-Fluorotricyclo[3.3.1.1~3,7~]decan-1-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50616514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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